2-Phenanthrol-d9 (Major)
Description
2-Phenanthrol-d9 (Major) is a deuterated derivative of 2-hydroxyphenanthrene, a polycyclic aromatic hydrocarbon (PAH) metabolite. Its molecular formula is C₁₄HD₉O, with a molecular weight of 203.28 g/mol . The compound is isotopically labeled with nine deuterium atoms, replacing hydrogen atoms at specific positions to enhance stability and reduce interference in analytical applications. It is primarily used as a stable isotope-labeled internal standard in mass spectrometry for quantifying PAH metabolites in biological matrices, such as urine .
Structurally, the hydroxyl group (-OH) is positioned at the 2nd carbon of the phenanthrene backbone. This substitution pattern influences its chemical reactivity and metabolic behavior compared to other phenanthrol isomers. The deuterated form minimizes isotopic overlap, enabling precise quantification in complex samples .
Properties
CAS No. |
922510-19-8 |
|---|---|
Molecular Formula |
C14H10O |
Molecular Weight |
203.288 |
IUPAC Name |
1,3,4,5,6,7,8,9,10-nonadeuteriophenanthren-2-ol |
InChI |
InChI=1S/C14H10O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI Key |
YPWLZGITFNGGKW-LOIXRAQWSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)O |
Synonyms |
2-Phenanthrenol-d9; 2-Hydroxyphenanthrene-d9; NSC 2576-d9; |
Origin of Product |
United States |
Chemical Reactions Analysis
2-Phenanthrol-d9 (Major) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Phenanthrol-d9 (Major) may yield phenanthrenequinone derivatives, while reduction may produce phenanthrene derivatives .
Scientific Research Applications
2-Phenanthrol-d9 (Major) is used in a variety of scientific research applications, including:
Chemistry: It serves as a reference standard for analytical methods and as a tracer in reaction mechanisms studies.
Biology: It is used in studies involving the interaction of phenanthrol derivatives with biological molecules such as proteins and nucleic acids.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism and distribution of phenanthrol-based drugs.
Industry: It is used in the development of new materials and as a component in the synthesis of advanced polymers
Mechanism of Action
The mechanism of action of 2-Phenanthrol-d9 (Major) involves its interaction with various molecular targets and pathways. As a deuterium-labeled compound, it exhibits unique properties that enhance its binding affinity to metal ions. This interaction can be analyzed using spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy . The formation of stable complexes with metal ions is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below highlights key distinctions between 2-Phenanthrol-d9 and related compounds:
Key Observations :
- Isotopic Labeling: 2-Phenanthrol-d9 contains nine deuterium atoms, whereas 4-Phenanthrol-d9 has eight . This difference affects their use in isotope dilution mass spectrometry (IDMS), where higher deuterium content reduces background noise.
- Positional Isomerism : The hydroxyl group’s position (C2 vs. C4 vs. C9) alters metabolic pathways. For example, 9-Phenanthrol and cis-9,10-dihydroxyphenanthrene are intermediates in microbial degradation of phenanthrene, while deuterated analogs are synthetic standards .
- Applications: Non-deuterated phenanthrols (e.g., 9-Phenanthrol) are studied for environmental biodegradation, whereas deuterated forms (e.g., 2-Phenanthrol-d9) are optimized for analytical precision .
Research Findings
- Analytical Utility : Deuterated phenanthrols are critical for IDMS. For instance, Jacob et al. (2007) demonstrated the use of 4-Phenanthrol-d9 in quantifying PAH metabolites in smokers’ urine, achieving a detection limit of 0.1 ng/mL .
- Metabolic Studies: Non-deuterated phenanthrols (e.g., cis-9,10-dihydroxyphenanthrene) are precursors to diphenic acid and salicylic acid in bacterial pathways, highlighting their role in environmental remediation .
Q & A
Q. What experimental methodologies are recommended for synthesizing 2-Phenanthrol-d9 with high isotopic purity?
Synthesis of deuterated compounds like 2-Phenanthrol-d9 requires precise control over reaction conditions to ensure isotopic integrity. Key steps include:
- Deuterium Incorporation : Use deuterated solvents (e.g., D₂O) or reagents in catalytic exchange reactions to replace hydrogen atoms at specific sites.
- Purification : Employ chromatographic techniques (HPLC, GC) coupled with mass spectrometry (MS) to verify isotopic purity (>98% d9) .
- Validation : Confirm structural integrity via -NMR to ensure absence of residual protons at deuterated positions .
Q. How can researchers validate the stability of 2-Phenanthrol-d9 under varying storage conditions?
Stability studies should follow a factorial design:
- Variables : Temperature (4°C, 25°C), light exposure, and humidity.
- Analysis : Regular sampling over 6–12 months, analyzed via LC-MS to detect isotopic exchange or degradation byproducts.
- Statistical Reporting : Use mean ± standard deviation (SD) for triplicate measurements, adhering to precision guidelines (≤3 significant figures unless justified by instrument resolution) .
Q. What role does 2-Phenanthrol-d9 play as an internal standard in quantitative mass spectrometry?
- Isotopic Dilution : Its near-identical chemical properties to non-deuterated analogs minimize matrix effects, improving calibration accuracy.
- Method Optimization : Validate linearity (R² >0.99) and limit of detection (LOD) using spiked samples. Reference protocols from pharmacopeial standards for robustness .
Advanced Research Questions
Q. How do isotopic effects (deuteration) influence the reaction kinetics of 2-Phenanthrol-d9 in catalytic systems?
Advanced studies require:
- Kinetic Isotope Effects (KIE) : Compare rate constants () for deuterated vs. non-deuterated analogs using stopped-flow spectroscopy or computational modeling.
- Computational Support : Apply density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) to model transition states and predict KIE values .
- Data Interpretation : Address discrepancies between experimental and theoretical KIE via error analysis in basis sets or solvent effects .
Q. What strategies resolve contradictions in spectral data (e.g., NMR/MS) for 2-Phenanthrol-d9 characterization?
Contradictions often arise from impurities or instrumental artifacts. Mitigation steps:
- Multi-Technique Cross-Validation : Combine -NMR, high-resolution MS (HRMS), and X-ray crystallography.
- Error Tracing : Replicate measurements under standardized conditions and review instrument calibration logs .
- Peer Review : Compare data with published deuterated compound libraries to identify outliers .
Q. How can computational chemistry optimize synthetic routes for 2-Phenanthrol-d9 to reduce isotopic scrambling?
- Reaction Pathway Modeling : Use ab initio methods (e.g., M06-2X/cc-pVTZ) to simulate deuteration pathways and identify intermediates prone to scrambling.
- Solvent Effects : Screen solvents via COSMO-RS models to minimize proton exchange.
- Experimental Feedback : Iteratively refine computational parameters based on empirical MS/NMR data .
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing dose-response studies involving 2-Phenanthrol-d9?
- Nonlinear Regression : Fit data to Hill or logistic models using software like GraphPad Prism.
- Significance Testing : Report P-values with exact thresholds (e.g., P<0.05) and avoid vague terms like "significant" without statistical backing .
- Reproducibility : Pre-register experimental protocols and share raw data in repositories to align with FAIR principles .
Q. How should researchers design controlled experiments to isolate isotopic effects in 2-Phenanthrol-d9 bioactivity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
